molecular formula C12H16ClNO2 B1458740 Ethyl 6-(tert-butyl)-4-chloronicotinate CAS No. 1416439-99-0

Ethyl 6-(tert-butyl)-4-chloronicotinate

Cat. No.: B1458740
CAS No.: 1416439-99-0
M. Wt: 241.71 g/mol
InChI Key: PINCANJVFNERAF-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)-4-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the nicotinic acid core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(tert-butyl)-4-chloronicotinate typically involves the esterification of 6-(tert-butyl)-4-chloronicotinic acid with ethanol. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond. Common conditions include refluxing the reactants in the presence of a dehydrating agent such as sulfuric acid or using a base like sodium hydroxide to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-4-chloronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of 6-(tert-butyl)-4-aminonicotinate or 6-(tert-butyl)-4-thionicotinate.

    Reduction: Formation of 6-(tert-butyl)-4-chloronicotinyl alcohol.

    Oxidation: Formation of 6-(tert-butyl)-4-chloronicotinic acid.

Scientific Research Applications

Ethyl 6-(tert-butyl)-4-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Ethyl 6-(tert-butyl)-4-chloronicotinate can be compared with other nicotinic acid derivatives such as:

  • Ethyl 6-(tert-butyl)-4-bromonicotinate
  • Ethyl 6-(tert-butyl)-4-fluoronicotinate
  • Ethyl 6-(tert-butyl)-4-iodonicotinate

These compounds share similar structural features but differ in the halogen atom attached to the nicotinic acid coreThis compound is unique due to the specific properties imparted by the chlorine atom, such as its electron-withdrawing effect and influence on the compound’s overall stability .

Properties

IUPAC Name

ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINCANJVFNERAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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